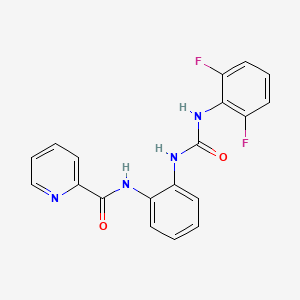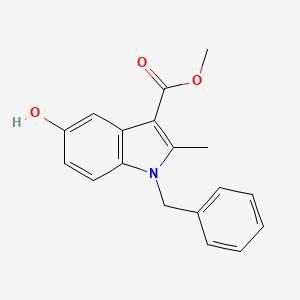
(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride is a versatile chemical compound used in various scientific research fields. . The compound consists of a quinazoline ring substituted with a chlorine atom at the 7th position and a hydrazine group at the 4th position, forming a hydrochloride salt.
Mechanism of Action
Target of Action
Similar compounds, such as quinazolin-2,4-diones, have been reported to exhibit antibacterial activities .
Mode of Action
It is suggested that similar compounds interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death .
Biochemical Pathways
Similar compounds have been reported to interfere with bacterial dna synthesis, leading to cell death .
Result of Action
Similar compounds have been reported to cause bacterial cell death by inhibiting essential enzymes .
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives, which include this compound, have a variety of biological activities such as antitumor, antimicrobial, anti-inflammatory, antihistaminic, antidepressant, anticonvulsant, and antihypertensive effects
Cellular Effects
It is known that quinazoline derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloroquinazolin-4-yl)hydrazine;hydrochloride typically involves the reaction of 7-chloroquinazoline with hydrazine hydrate under reflux conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by treating the reaction mixture with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is purified through crystallization or recrystallization techniques to obtain high purity .
Chemical Reactions Analysis
Types of Reactions
(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles.
Condensation reactions: The hydrazine group can react with aldehydes or ketones to form hydrazones or Schiff bases.
Cyclization reactions: The compound can undergo cyclization to form quinazoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Condensation reactions: Aldehydes or ketones in the presence of an acid catalyst.
Cyclization reactions: Heating with appropriate reagents like acetic anhydride or phosphorus oxychloride.
Major Products Formed
Nucleophilic substitution: Substituted quinazoline derivatives.
Condensation reactions: Hydrazones or Schiff bases.
Cyclization reactions: Various quinazoline derivatives with potential biological activities.
Scientific Research Applications
(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloroquinazolin-4-yl)hydrazine: Similar structure but without the hydrochloride salt.
7-Chloro-4-hydroxyquinazoline: Another quinazoline derivative with different functional groups.
Uniqueness
(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride is unique due to its combination of a chlorine-substituted quinazoline ring and a hydrazine group, which imparts high reactivity and versatility in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
(7-chloroquinazolin-4-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4.ClH/c9-5-1-2-6-7(3-5)11-4-12-8(6)13-10;/h1-4H,10H2,(H,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJFLLHZPJZIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2591116.png)
![2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2591119.png)


![2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B2591122.png)

![3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2591124.png)

![Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B2591126.png)
![4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2591128.png)


